L,L-Dityrosine Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L,L-Dityrosine Dihydrochloride is a compound with the molecular formula C18H20N2O6·2HCl and a molecular weight of 433.28 g/mol . It is a dimeric form of tyrosine, formed by the 3,3’-biaryl bond formation between two tyrosine molecules . This compound is often used as a biomarker to detect oxidative protein damage and selective proteolysis .

準備方法

Synthetic Routes and Reaction Conditions

L,L-Dityrosine Dihydrochloride can be synthesized through the oxidative coupling of tyrosine residues. This process involves the use of oxidizing agents such as hydrogen peroxide or peroxidase enzymes to facilitate the formation of the biaryl bond . The reaction typically occurs under mild conditions, with the pH maintained around neutral to slightly alkaline levels to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often employing chromatographic techniques for the isolation and purification of the final product . The compound is then crystallized and converted to its dihydrochloride salt form for stability and ease of handling .

化学反応の分析

Types of Reactions

L,L-Dityrosine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the biaryl bond, reverting it to monomeric tyrosine.

Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Monomeric tyrosine.

Substitution: Halogenated or sulfonated derivatives.

科学的研究の応用

L,L-Dityrosine Dihydrochloride has a wide range of applications in scientific research:

作用機序

L,L-Dityrosine Dihydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking enhances the stability and rigidity of the protein structures . The compound interacts with various molecular targets, including enzymes like myeloperoxidase, which catalyze its formation . The pathways involved include oxidative stress response pathways, where the presence of this compound serves as an indicator of oxidative damage .

類似化合物との比較

Similar Compounds

Dityrosine: A dimeric form of tyrosine, similar to L,L-Dityrosine Dihydrochloride but without the hydrochloride salt form.

Tyrosine: The monomeric form, which is a proteinogenic amino acid.

Uniqueness

This compound is unique due to its enhanced stability and solubility provided by the dihydrochloride salt form. This makes it more suitable for various applications, especially in industrial and research settings where stability is crucial .

生物活性

L,L-Dityrosine dihydrochloride is a compound formed from the oxidative dimerization of the amino acid tyrosine. It plays a significant role in various biological processes, particularly in protein cross-linking, oxidative stress response, and neurodegenerative diseases. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Name : this compound

- CAS Number : 221308-01-6

- Molecular Formula : C₁₈H₂₂Cl₂N₂O₆

- Molecular Weight : 433.28 g/mol

L,L-Dityrosine is primarily formed through the oxidation of tyrosine residues in proteins, often catalyzed by reactive oxygen species (ROS). The formation of dityrosine cross-links can lead to structural changes in proteins, influencing their function and stability. This process is particularly relevant in the context of oxidative stress, where increased dityrosine levels are observed.

Key Findings on Mechanism

- Oxidative Stress Marker : Dityrosine serves as a biomarker for oxidative stress due to its formation during the oxidation of proteins. Elevated levels have been detected in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Protein Aggregation : Dityrosine cross-linking can promote protein aggregation, which is implicated in the pathogenesis of amyloid diseases. For example, studies have shown that oxidation of α-synuclein leads to dityrosine formation, resulting in soluble aggregates rather than fibrils .

Neurodegenerative Diseases

Research indicates that dityrosine cross-links are prevalent in neurodegenerative diseases. In post-mortem analyses of brain tissues from patients with Parkinson's disease, dityrosine-linked oligomers were identified, suggesting a role in disease progression .

- Case Study : A study involving α-synuclein demonstrated that oxidation and subsequent dityrosine formation inhibited fibril formation, which could alter the aggregation pathway and potentially affect disease outcomes .

Cardiovascular Health

Dityrosine has also been implicated in cardiovascular diseases due to its role as a marker for oxidative damage. Elevated dityrosine levels correlate with various conditions characterized by increased oxidative stress .

Table 1: Summary of Dityrosine Studies

特性

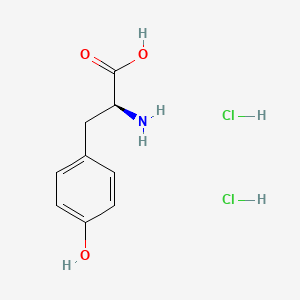

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNKRSZLCYTHJ-JZGIKJSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。